3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide

Catalog No.
S13646186
CAS No.
M.F
C13H26N2O4
M. Wt
274.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopent...

Product Name

3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide

IUPAC Name

3-[bis(2-hydroxyethyl)amino]-N-(2-methyl-4-oxopentan-2-yl)propanamide

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

InChI

InChI=1S/C13H26N2O4/c1-11(18)10-13(2,3)14-12(19)4-5-15(6-8-16)7-9-17/h16-17H,4-10H2,1-3H3,(H,14,19)

InChI Key

JWCDRUNRUIVLFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)NC(=O)CCN(CCO)CCO

3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups. This compound has garnered interest in various research fields, including chemistry, biology, and medicine, due to its potential applications and unique properties. The molecular formula of this compound is C13H26N2O4C_{13}H_{26}N_{2}O_{4}, and it has a molecular weight of 274.36 g/mol. Its structure features an amide bond, hydroxyethyl groups, and a ketone functionality, making it versatile for further chemical modifications and biological studies.

  • Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: The carbonyl group in the oxopentan-2-yl moiety can be reduced to an alcohol.
  • Substitution: The amine group can engage in nucleophilic substitution reactions.

Common Reagents and Conditions

For these reactions, the following reagents and conditions are typically employed:

  • Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) as oxidizing agents.
  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reducing carbonyl groups.
  • Substitution: Alkyl halides or acyl chlorides in the presence of a base are used for substitution reactions.

In biological contexts, 3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide may exhibit various activities due to its structural features. Its potential interactions with biological molecules such as proteins or nucleic acids could make it useful as a biochemical probe or ligand in assays. Preliminary studies suggest that this compound may have therapeutic applications by interacting with specific biological targets, potentially influencing enzyme activity or modulating receptor functions.

Synthetic Routes

The synthesis of 3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide typically involves several steps:

  • Formation of the Amide Bond: This is achieved by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
  • Introduction of Hydroxyethyl Groups: This step may involve the reaction of an amine with ethylene oxide under controlled conditions.

Industrial Production Methods

For industrial production, optimizing the synthetic route is crucial to maximize yield and purity. Techniques may include using catalysts, controlling reaction temperatures, and employing purification methods like recrystallization or chromatography.

3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide finds potential applications across various sectors:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: It may be utilized in biochemical assays to study interactions with biomolecules.
  • Medicine: Potential therapeutic applications are being explored due to its ability to interact with biological targets.
  • Industry: This compound could be used in producing specialty chemicals or as an intermediate in synthesizing other valuable compounds.

The interaction studies of 3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide focus on its binding mechanisms with enzymes and receptors. The compound may inhibit or activate enzymes by binding to their active sites, modulate receptor activity by acting as an agonist or antagonist, and influence cellular pathways by altering key protein activities. These interactions are critical for understanding its potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with 3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide. Here is a comparison highlighting their unique features:

Compound NameStructural FeaturesUnique Properties
N,N-Bis(2-hydroxyethyl)amineContains two hydroxyethyl groupsCommonly used as a chelating agent
2-MethylpropanamideSimple amide structureLess complex than the target compound
EthanolamineContains one hydroxyethyl groupKnown for its role in surfactants
N,N-DiethanolamineSimilar amine structureUsed in personal care products

The uniqueness of 3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide lies in its combination of hydroxyethyl groups and ketone functionality within a propanamide framework, providing diverse reactivity and potential applications not found in simpler analogs.

XLogP3

-1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

274.18925731 g/mol

Monoisotopic Mass

274.18925731 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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